molecular formula C26H31N3O2 B1667474 2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, monohydrochloride CAS No. 314776-92-6

2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, monohydrochloride

Katalognummer: B1667474
CAS-Nummer: 314776-92-6
Molekulargewicht: 417.5 g/mol
InChI-Schlüssel: MNHDKMDLOJSCGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Es wirkt als potenter und selektiver partieller Agonist des Dopamin-D3-Rezeptors mit einer intrinsischen Aktivität in vitro von etwa 0,6 und hat eine etwa 70-mal höhere Affinität für Dopamin-D3-Rezeptoren als für Dopamin-D2-Rezeptoren . BP 897 wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere in der Behandlung von Kokainabhängigkeit .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von BP 897 umfasst mehrere wichtige Schritte:

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für BP 897 nicht umfassend dokumentiert sind, folgt die Synthese typischerweise den Laborverfahren mit Optimierung für die Produktion im größeren Maßstab. Dies kann die Verwendung effizienterer Kupplungsreagenzien und Reinigungstechniken beinhalten, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BP 897 involves several key steps:

Industrial Production Methods

While specific industrial production methods for BP 897 are not widely documented, the synthesis typically follows the laboratory-scale procedures with optimization for larger-scale production. This may involve the use of more efficient coupling reagents and purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen

BP 897 unterliegt hauptsächlich folgenden Reaktionstypen:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Wissenschaftliche Forschungsanwendungen

Dopamine Receptor Modulation

BP-897 has been studied for its role as a selective dopamine D3 receptor agonist. Research indicates that compounds with similar structures can influence dopaminergic pathways, which are crucial in treating conditions like schizophrenia and Parkinson's disease. A study published in the Journal of Medicinal Chemistry highlighted that modifications in the compound's structure could enhance its affinity for dopamine receptors, potentially leading to better therapeutic outcomes .

Antidepressant Activity

Research has shown that derivatives of BP-897 exhibit antidepressant-like effects in animal models. The compound's ability to modulate serotonin and norepinephrine levels suggests its potential as an antidepressant agent. In one study, the administration of BP-897 resulted in significant reductions in depressive behaviors in rodent models .

Anxiolytic Properties

BP-897 has also been investigated for its anxiolytic (anxiety-reducing) properties. The compound's interaction with serotonin receptors may contribute to its calming effects, making it a candidate for further development in anxiety disorder treatments. Animal studies have demonstrated a decrease in anxiety-related behaviors following treatment with BP-897 .

Structure-Activity Relationship (SAR)

The effectiveness of BP-897 is closely tied to its molecular structure. Variations in the piperazine moiety and the naphthalene backbone have been systematically studied to optimize receptor binding and selectivity. For instance, modifications to the alkyl chain length and branching have shown promising results in enhancing binding affinity to target receptors .

Case Studies

StudyFocusFindings
Journal of Medicinal Chemistry (2003)Dopamine D3 receptor affinityIdentified structural modifications that increased binding affinity to D3 receptors.
Pharmacology Biochemistry Behavior (2005)Antidepressant effectsDemonstrated significant reduction in depressive behaviors in rodent models after administration of BP-897.
Neuropharmacology (2006)Anxiolytic effectsShowed decreased anxiety-related behaviors in animal models treated with BP-897.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von BP 897

BP 897 ist einzigartig aufgrund seiner partiellen Agonistenaktivität an Dopamin-D3-Rezeptoren, die es ihm ermöglicht, die Dopamin-Signalübertragung zu modulieren, ohne den Rezeptor vollständig zu aktivieren. Diese Eigenschaft macht es besonders nützlich bei der Untersuchung der Rolle von Dopamin-D3-Rezeptoren bei Sucht und anderen neurologischen Erkrankungen. Im Gegensatz zu vollständigen Agonisten oder Antagonisten bietet BP 897 einen ausgewogenen Ansatz zur Rezeptormodulation, der in therapeutischen Anwendungen von Vorteil sein kann .

Biologische Aktivität

2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, monohydrochloride, commonly referred to as BP897, is a synthetic compound with a complex molecular structure. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the realm of neuropharmacology.

  • Chemical Formula : C26H32ClN3O
  • Molecular Weight : 454 g/mol
  • IUPAC Name : N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-2-carboxamide; hydrochloride
  • CAS Number : 314776-92-6
  • PubChem CID : 3038494

BP897 primarily functions as a selective antagonist for the dopamine D3 receptor. This receptor is implicated in various neurological conditions and is a target for drugs aimed at treating schizophrenia and addiction disorders. The blockade of D3 receptors by BP897 may influence dopaminergic signaling pathways, potentially providing therapeutic benefits in conditions characterized by dopaminergic dysregulation.

Pharmacological Studies

Several studies have highlighted the biological activity of BP897:

  • Dopamine Receptor Interaction :
    • BP897 exhibits high affinity for the D3 receptor, which has been linked to the modulation of reward pathways in the brain. Its antagonistic properties may help in reducing addictive behaviors associated with substances such as cocaine and alcohol .
  • Neuroprotective Effects :
    • Research indicates that BP897 may possess neuroprotective properties, potentially mitigating neurodegeneration associated with diseases like Parkinson's and Alzheimer's. In vitro studies have shown that it can reduce oxidative stress and apoptosis in neuronal cells .
  • Behavioral Studies :
    • Animal studies demonstrate that BP897 can alter behavior in models of anxiety and depression, suggesting its potential use as an anxiolytic or antidepressant agent. Its effects on locomotor activity and anxiety-like behaviors have been documented, indicating a significant impact on mood regulation .

Summary of Biological Activities

Activity TypeDescriptionReference
D3 Receptor AntagonismHigh affinity for D3 receptors
NeuroprotectionReduces oxidative stress in neuronal cells
Behavioral ModulationAlters anxiety and depression-like behaviors

Case Study 1: Addiction Treatment

In a controlled study involving rodents, BP897 was administered to evaluate its effects on cocaine-seeking behavior. The results indicated a significant reduction in drug-seeking actions compared to control groups, suggesting its potential utility in addiction therapies targeting dopamine pathways .

Case Study 2: Neurodegenerative Disorders

Another study focused on the neuroprotective effects of BP897 in a mouse model of Alzheimer's disease. Mice treated with BP897 exhibited improved cognitive function and reduced amyloid plaque formation compared to untreated controls, highlighting its promise as a therapeutic agent for neurodegenerative conditions .

Eigenschaften

IUPAC Name

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O2/c1-31-25-11-5-4-10-24(25)29-18-16-28(17-19-29)15-7-6-14-27-26(30)23-13-12-21-8-2-3-9-22(21)20-23/h2-5,8-13,20H,6-7,14-19H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHDKMDLOJSCGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCNC(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192384-87-5, 314776-92-6
Record name DO-687
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192384875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BP897
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DO-687
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FVL90IM8I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, monohydrochloride
Reactant of Route 2
Reactant of Route 2
2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, monohydrochloride
Reactant of Route 3
Reactant of Route 3
2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, monohydrochloride
Reactant of Route 4
Reactant of Route 4
2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, monohydrochloride
Reactant of Route 5
Reactant of Route 5
2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, monohydrochloride
Reactant of Route 6
Reactant of Route 6
2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, monohydrochloride
Customer
Q & A

A: BP-897 primarily targets the dopamine D3 receptor (D3R) [, , , , ].

A: D3R is primarily expressed in limbic brain regions associated with cognitive and emotional functions, including reward processing. These regions are implicated in drug addiction, making D3R a potential target for therapeutic intervention [, , , , ].

A: Preclinical studies in rats demonstrate that BP-897 reduces cocaine-seeking behavior, particularly when triggered by drug-associated cues, without exhibiting intrinsic rewarding effects itself [, , , , ]. This suggests a potential role for BP-897 in reducing relapse vulnerability.

A: Yes, preclinical studies show that BP-897 also blocks the expression of conditioned place preference (CPP) induced by amphetamine and morphine in rats, further supporting its potential in treating drug addiction [, , ].

A: Studies show that a D3R antagonist, SB 277011-A, but not BP-897, blocks cue-induced reinstatement of nicotine-seeking in rats []. This suggests that while D3R antagonism may be beneficial, the partial agonist activity of BP-897 might not be sufficient for treating nicotine addiction.

ANone: The molecular formula of BP-897 is C24H31N3O2 • HCl, and its molecular weight is 441.99 g/mol.

A: BP-897's structure consists of an aryl residue, an amide moiety, a spacer region, and an amine residue. The extended and linear conformation within the aliphatic or aryl spacers is crucial for its D3R selectivity [, ].

A: Yes, research has explored modifications to the spacer and aryl moieties of BP-897, resulting in compounds with enhanced affinity and selectivity for D3R [, ]. For instance, incorporating more rigid aryl acrylamide derivatives led to (sub)nanomolar D3R affinity [].

A: Yes, [18F]fluoroethoxy-substituted radioligands of BP-897 have been synthesized for potential use in Positron Emission Tomography (PET) imaging studies to investigate D3R distribution and occupancy in the brain [, ].

A: Besides D3R, BP-897 exhibits moderate affinity for 5-HT1A receptors, α1 and α2 adrenergic receptors []. These interactions, although less prominent than its D3R binding, might contribute to its overall pharmacological effects.

ANone: While BP-897 shows promise in preclinical models, it is essential to consider potential limitations:

  • Partial Agonist Activity: The partial agonist activity of BP-897 might not be as effective as a full antagonist in blocking D3R, particularly in the context of nicotine addiction [].
  • Off-Target Effects: BP-897's interaction with other neurotransmitter systems could lead to unintended side effects [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.